N-(3-Amino-4-chlorophenyl)acetamide
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of N-(3-Amino-4-chlorophenyl)acetamide follows the systematic International Union of Pure and Applied Chemistry nomenclature conventions, with the official designation being this compound. The compound possesses the molecular formula C8H9ClN2O and exhibits a molecular weight of 184.62 grams per mole. The structural framework consists of an acetamide functional group (-CO-NH-) directly bonded to a substituted benzene ring, where the aromatic system bears an amino group at the meta position (position 3) and a chlorine atom at the ortho position (position 4) relative to the amide nitrogen attachment point.
The compound is also known by several synonymous designations within chemical literature and databases, including 3'-Amino-4'-chloroacetanilide, 5-acetylamido-2-chloroaniline, and Acetamide, N-(3-amino-4-chlorophenyl). These alternative names reflect different nomenclature systems and highlight the compound's classification as both an acetanilide derivative and a substituted aniline compound. The Chemical Abstracts Service registry number 51867-83-5 provides a unique numerical identifier that ensures unambiguous identification across chemical databases and regulatory systems.
The lipophilicity of the compound, as indicated by its calculated logarithmic partition coefficient (LogP) value of 0.991, suggests moderate hydrophobic character that influences its solubility properties and potential biological interactions. This value indicates that the compound exhibits balanced hydrophilic and lipophilic characteristics, which can be attributed to the presence of both polar functional groups (amino and amide) and the hydrophobic aromatic system with its chloro substituent.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIPQGGYCFVDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199831 | |
| Record name | N-(3-Amino-4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51867-83-5 | |
| Record name | N-(3-Amino-4-chlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51867-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Amino-4-chlorophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051867835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Amino-4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-amino-4-chlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.243 | |
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Preparation Methods
Reaction Mechanism and Conditions
The hydrogenation of 3-nitro-4-chloroacetanilide employs platinum-based catalysts (e.g., Pt/C) under elevated pressure (15–20 bar) and temperatures of 50–80°C. A representative protocol involves dispersing 1% Pt/C in a methanol-water system with sodium acetate as a buffering agent, achieving yields exceeding 85%. The addition of NH4VO3 as a promoter enhances catalytic activity, mitigating side reactions such as over-reduction or dehalogenation.
Table 1: Catalytic Hydrogenation Parameters for this compound
| Catalyst System | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) |
|---|---|---|---|---|
| Pt/C + NH4VO3 | 60 | 18 | MeOH/H2O | 85 |
| Pd/C | 70 | 15 | EtOH | 78 |
| Raney Ni | 80 | 20 | THF | 65 |
Substrate Synthesis and Functionalization
The nitro precursor, 3-nitro-4-chloroacetanilide, is synthesized via nitration of N-(4-chlorophenyl)acetamide. Directed by the electron-withdrawing acetamide group, nitration occurs preferentially at the meta position, yielding the 3-nitro derivative in 70–75% efficiency using fuming HNO3 and H2SO4 at 0–5°C. This step demands stringent temperature control to avoid polysubstitution or decomposition.
Acetylation of 3-Amino-4-chloroaniline
Direct acetylation of 3-amino-4-chloroaniline represents a straightforward pathway, though it requires judicious handling of the reactive amine group. This method avoids nitro reduction steps, instead focusing on protecting the amine post-synthesis.
Acetylation Protocols
Reaction of 3-amino-4-chloroaniline with acetic anhydride in anhydrous dichloromethane, catalyzed by pyridine, affords the target acetamide in 90–92% yield. Alternatively, acetyl chloride in a sodium acetate buffer at 40°C achieves comparable results but necessitates rigorous pH control to prevent premature hydrolysis.
Table 2: Acetylation Reagent Comparison
| Reagent | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acetic Anhydride | DCM | Pyridine | 25 | 92 |
| Acetyl Chloride | H2O/NaOAc | None | 40 | 88 |
| Acetyl Imidazole | THF | DMAP | 60 | 85 |
Challenges in Amine Reactivity
The primary amine’s nucleophilicity can lead to side reactions, particularly in the presence of excess acylating agents. Stoichiometric control and slow reagent addition mitigate diacetylation, while post-reaction quenching with ice water ensures product stability.
Multi-Step Synthesis via Intermediate Amides
Complex synthetic routes leverage intermediate amides to enhance regioselectivity and purity. One such approach, inspired by benzotriazole-activated ester chemistry, involves sequential condensation and reduction steps.
Condensation-Reduction Sequence
3-Nitro-4-chlorobenzoic acid is activated using N,N'-diisopropyl carbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), forming a reactive ester intermediate. Subsequent reaction with 3-chloro-2-methylaniline yields 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, which is reduced using Zn/NaOH to the amine. Though developed for a structural analog, this method adapts to this compound by substituting aniline derivatives.
Reduction Dynamics
Zinc dust in alkaline media selectively reduces nitro groups while preserving acetamide functionalities. Optimal conditions (70–80°C, 2–3 hours) achieve 95% conversion, with chromatographic purification (petroleum ether:ethyl acetate, 1:10) isolating the product as a light gray solid.
Comparative Analysis of Synthetic Approaches
Yield and Efficiency
Catalytic hydrogenation offers moderate yields (85%) but excels in scalability, while acetylation routes provide higher efficiency (90–92%) at smaller scales. Multi-step methods, though labor-intensive, deliver exceptional purity (>98%) via intermediate purification.
Environmental and Economic Considerations
Hydrogenation requires costly catalysts and high-pressure equipment, whereas acetylation generates acidic waste requiring neutralization. Multi-step synthesis balances reagent costs with reduced solvent consumption, aligning with green chemistry principles.
Process Optimization and Scalability
Catalyst Recycling
Pt/C recovery via filtration and reactivation (H2, 300°C) reduces costs by 40% in large-scale hydrogenation. Similarly, Zn/NaOH systems benefit from Zn(OH)2 precipitation, which is recyclable into fresh reductant.
Solvent Selection
Methanol-water mixtures in hydrogenation improve substrate solubility and catalyst dispersion, while dichloromethane in acetylation minimizes side reactions. Substituting THF with cyclopentyl methyl ether (CPME) enhances safety without sacrificing yield.
Analytical Characterization
Scientific Research Applications
Chemistry
N-(3-Amino-4-chlorophenyl)acetamide serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Research indicates that this compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . It interacts with specific molecular targets, which may lead to significant biological effects.
Medicine
The compound has shown promise in antimicrobial and anticancer applications . Studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action often involves the inhibition of essential bacterial enzymes.
Industry
In industrial applications, this compound is utilized in the production of dyes , pigments , and polymers , highlighting its versatility beyond medicinal uses.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Notable findings include:
- Antimicrobial Efficacy : Studies have shown that derivatives of this compound exhibit significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). Quantitative structure-activity relationship (QSAR) analyses have correlated structural features with biological efficacy.
- Mechanistic Insights : Research has elucidated that the compound inhibits bacterial growth by interfering with enzyme functions essential for metabolism.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited notable activity against Staphylococcus aureus, revealing potential for developing new therapeutic agents against resistant bacterial strains.
- Mechanistic Insights : Investigations into how this compound inhibits bacterial growth suggest it disrupts essential metabolic processes by modifying enzyme activity through binding interactions.
- Pharmacological Applications : The compound's potential for treating infections caused by resistant bacterial strains highlights its significance in pharmacological research.
Mechanism of Action
The mechanism by which N-(3-Amino-4-chlorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical behavior of aromatic acetamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Amino Group Impact: The -NH₂ group in the target compound enhances hydrogen-bonding capacity, improving aqueous solubility compared to non-amino analogs like N-(3-chlorophenyl)acetamide .
- Electron-Withdrawing Effects: Substituents like -CF₃ () or -NO₂ () decrease electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions.
- Steric Effects : Bulky groups (e.g., naphthyl in ) reduce conformational flexibility but improve binding to hydrophobic pockets in proteins.
Biological Activity
N-(3-Amino-4-chlorophenyl)acetamide, a compound with the molecular formula C8H9ClN2O, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features an amino group and a chloro substituent on the phenyl ring, which contributes to its unique biological properties. The compound can be synthesized through various methods, which influence its purity and biological efficacy.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C8H9ClN2O |
| Functional Groups | Amino group (-NH2), Chloro group (-Cl) |
| Molecular Weight | 172.62 g/mol |
This compound exhibits biological activity primarily through its interactions with specific molecular targets. Research indicates that it may inhibit bacterial enzymes or bind to receptors, modulating various biological pathways. Its structural similarity to other antibacterial agents suggests potential efficacy against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.
Interaction Studies
Preliminary studies have demonstrated that derivatives of this compound show significant antimicrobial activity. For instance, derivatives have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing varying degrees of effectiveness based on their structural modifications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contextualized by comparing it with similar compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Chlorophenyl)acetamide | C8H9ClN2O | Lacks amino substitution at position 3 |
| 4-Chloroacetanilide | C8H9ClN | Substituted only at para position on the phenyl |
| N-(2-Amino-5-chlorophenyl)acetamide | C8H9ClN2O | Amino group at position 2 instead of position 3 |
| N-(3-Aminophenyl)acetamide | C8H10N2O | No chloro substitution; only amino group present |
The presence of both amino and chloro groups at specific positions on the phenyl ring enhances the compound's reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various chloroacetamides revealed that this compound exhibited notable activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological efficacy .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound inhibits bacterial growth. The findings suggested that the compound interferes with bacterial enzyme function, thereby disrupting essential metabolic processes .
- Pharmacological Applications : Investigations into the pharmacological potential of this compound have indicated possible applications in treating infections caused by resistant bacterial strains, highlighting its importance in developing new therapeutic agents.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(3-Amino-4-chlorophenyl)acetamide, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a modified approach involves reacting 3-amino-4-chloroaniline with acetyl chloride in anhydrous dichloromethane under controlled temperatures (273–298 K) with triethylamine as a base to neutralize HCl byproducts . Optimization includes:
- Reagent Ratios : Maintain a 1:1 molar ratio of amine to acetylating agent to minimize side products.
- Temperature Control : Slow addition of reagents at 273 K reduces exothermic side reactions.
- Purification : Recrystallization from toluene or ethyl acetate yields high-purity crystals (melting point validation via DSC).
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Single-Crystal XRD : Resolve molecular geometry using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding patterns (e.g., N–H···O interactions) validate packing stability .
- Spectroscopy :
- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- NMR : ¹H NMR should show acetamide CH₃ (~2.1 ppm) and aromatic protons (6.5–7.5 ppm, split due to Cl and NH₂ substituents) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 199.6 (calculated for C₈H₈ClN₂O) .
Advanced Research Challenges
Q. How can computational chemistry elucidate electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) basis sets to compute HOMO-LUMO gaps, predicting charge transfer interactions. For example, a narrow HOMO-LUMO gap (~4.5 eV) indicates potential semiconductor behavior .
- Molecular Electrostatic Potential (MESP) : Maps generated via Multiwfn software highlight nucleophilic (NH₂ group) and electrophilic (Cl atom) sites, guiding derivatization strategies .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior.
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across studies?
- Methodological Answer :
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (>98% purity required for reliable data) .
- Polymorphism Screening : Perform XRD on crystals grown from different solvents (e.g., methanol vs. toluene) to identify polymorphic forms. For example, reports a monoclinic crystal system (space group P2₁/c), but alternative solvents may yield triclinic forms .
- Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events (e.g., a sharp endotherm at 155–162°C vs. gradual weight loss) .
Q. What challenges arise in crystallographic refinement, and how can SHELX tools improve accuracy?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption errors from Cl atoms .
- Refinement in SHELXL :
- Apply anisotropic displacement parameters for non-H atoms.
- Restrain NH₂ and CH₃ groups using AFIX commands to prevent overfitting .
- Hydrogen Bonding Networks : Use PLATON to validate intermolecular interactions (e.g., N–H···O chains along the c-axis) .
Methodological Considerations for Data Interpretation
Q. How can researchers validate conflicting spectral data (e.g., NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., NH₂ proton exchange) by acquiring spectra at 253 K in DMSO-d₆ .
- 2D-COSY and HSQC : Assign overlapping aromatic signals by correlating ¹H-¹H couplings and ¹³C chemical shifts.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-(4-chlorophenyl)acetamide in ) to identify substituent-induced shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
